molecular formula C20H24N2OS B11257287 2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 794575-40-9

2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B11257287
CAS No.: 794575-40-9
M. Wt: 340.5 g/mol
InChI Key: PONSHDDSJATREK-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation: The benzothiazine intermediate is then acylated with 4-phenylbutan-2-yl acetamide under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the benzothiazine ring.

    Substitution: Various substitution reactions can take place, especially on the aromatic ring and the acetamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition: Blocking the activity of a target enzyme or receptor.

    Activation: Enhancing the activity of a target protein.

    Modulation: Altering the function of a biological pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of the benzothiazine ring and the phenylbutanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

794575-40-9

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzothiazin-4-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C20H24N2OS/c1-16(11-12-17-7-3-2-4-8-17)21-20(23)15-22-13-14-24-19-10-6-5-9-18(19)22/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

PONSHDDSJATREK-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2CCSC3=CC=CC=C32

solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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